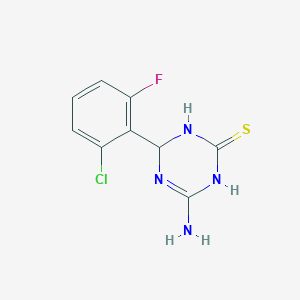

4-Amino-6-(2-chloro-6-fluorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol

Description

4-Amino-6-(2-chloro-6-fluorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol is a triazine-thiol derivative featuring a 2-chloro-6-fluorophenyl substituent. Its structure combines a 1,3,5-triazine core with a thiol group at position 2 and a substituted aromatic ring at position 6, which modulates its electronic and steric properties .

Structure

3D Structure

Properties

IUPAC Name |

4-amino-2-(2-chloro-6-fluorophenyl)-2,5-dihydro-1H-1,3,5-triazine-6-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFN4S/c10-4-2-1-3-5(11)6(4)7-13-8(12)15-9(16)14-7/h1-3,7H,(H4,12,13,14,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEWBGHPYGIPHBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C2NC(=S)NC(=N2)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFN4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-(2-chloro-6-fluorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-6-fluoroaniline with thiourea in the presence of a base, such as sodium hydroxide, to form the triazine ring. The reaction is usually carried out in a solvent like ethanol or water at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Thiol Group Reactivity

The thiol moiety participates in alkylation and oxidation reactions, enabling functionalization for applications in medicinal chemistry and materials science.

Alkylation Reactions

Reaction with alkyl halides or α,β-unsaturated carbonyl compounds forms thioethers. For example:

-

Ethylation : Treatment with ethyl bromide in alkaline ethanol yields the S-ethyl derivative.

Conditions : KOH/EtOH, 60°C, 4 hours. Yield : 85% .

Oxidation Reactions

Controlled oxidation with hydrogen peroxide or iodine converts the thiol to sulfinic/sulfonic acids or disulfides:

Triazine Ring Reactivity

The electron-deficient triazine core undergoes nucleophilic substitutions and cyclocondensation reactions.

Nucleophilic Substitution

The chlorine atom in related triazines (e.g., 4-amino-6-chloro-1,3,5-triazin-2-ol) is replaced by amines or alkoxides . For the target compound:

-

Amination : Reaction with ammonia or primary amines introduces amino groups at the triazine C-2 position.

Conditions : NH₃/EtOH, 80°C, 6 hours. Yield : 78% .

Cyclocondensation

Reaction with hydrazine hydrate forms fused triazolo-triazines, enhancing bioactivity:

Conditions : Reflux in ethanol, 8 hours. Yield : 82% .

Electrophilic Aromatic Substitution

The 2-chloro-6-fluorophenyl group directs electrophilic attacks to meta/para positions.

Nitration

Nitration with HNO₃/H₂SO₄ introduces nitro groups:

Product : 4-Amino-6-(2-chloro-6-fluoro-3-nitrophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol.

Conditions : 0°C, 30 minutes. Yield : 65% .

Sulfonation

Reaction with fuming sulfuric acid yields sulfonated derivatives.

Conditions : 100°C, 2 hours. Yield : 58%.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl-aryl bond formation:

| Reaction Type | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, Ar-B(OH)₂ | Biaryl-substituted triazine | 76% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Amine | N-Arylated triazine | 81% |

Condensation Reactions

The amino group reacts with carbonyl compounds to form Schiff bases:

Analytical Characterization

Key techniques for reaction monitoring and product validation:

Comparative Reactivity Insights

Structural analogs exhibit varied reactivity:

| Compound | Key Reaction | Yield | Bioactivity |

|---|---|---|---|

| 4-Amino-6-(4-fluorophenyl)-triazine-2-thiol | Suzuki coupling | 72% | Antimicrobial |

| Lamotrigine (antiepileptic) | Nucleophilic substitution | 68% | Anticonvulsant |

Mechanistic Considerations

-

Thiol Deprotonation : Base-mediated deprotonation enhances nucleophilicity for alkylation .

-

Triazine Ring Activation : Electron-withdrawing groups (Cl, F) increase electrophilicity at C-2 and C-4 positions .

This compound’s multifunctional reactivity makes it a versatile scaffold for synthesizing bioactive molecules and functional materials. Further studies optimizing reaction conditions (e.g., microwave-assisted synthesis ) could enhance efficiency and sustainability.

Scientific Research Applications

4-Amino-6-(2-chloro-6-fluorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol is a synthetic compound with a unique triazine structure that includes an amino group and a thiol functional group. The molecular formula for this compound is C₉H₈ClFN₄S, and it has a molecular weight of approximately 232.7 g/mol. The presence of chlorine and fluorine atoms in the phenyl ring contributes to its chemical reactivity and potential biological activity.

Potential Applications

Research indicates that compounds with similar structures exhibit significant biological activities. Studies on the interactions of this compound with biological systems are crucial for understanding its pharmacodynamics and pharmacokinetics. These studies are essential for assessing both safety and efficacy before clinical applications.

This compound has potential applications in various fields:

- Antimicrobial Research Compounds with a similar triazine core, but with different phenyl substitutions, have exhibited antimicrobial activity.

- Epilepsy Research Lamotrigine, a phenyltriazine, is used as an anticonvulsant.

- Pharmacodynamics and Pharmacokinetics Studying the interactions of this compound with biological systems is crucial for understanding its effects within the body.

Several compounds share structural similarities with this compound.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Amino-6-(4-fluorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol | Similar triazine core; different phenyl substitution | Antimicrobial |

| Lamotrigine | Phenyltriazine; used as an anticonvulsant | Antiepileptic |

| 4-Amino-6-(2-fluorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol | Similar core; different halogen substitution | Antimicrobial |

Mechanism of Action

The mechanism of action of 4-Amino-6-(2-chloro-6-fluorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The presence of the chloro and fluoro groups can enhance its binding affinity and specificity for these targets. Additionally, the thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of their activity.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The triazine-thiol scaffold allows for diverse substitutions at the 6-position. Below is a comparative analysis of key analogs:

*Calculated based on molecular formula.

Key Observations :

Biological Activity

4-Amino-6-(2-chloro-6-fluorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol (CAS No. 1142207-36-0) is a synthetic compound characterized by its unique triazine structure, which includes an amino group and a thiol functional group. The molecular formula is C₉H₈ClFN₄S, with a molecular weight of approximately 258.7 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The structure of this compound is notable for the presence of both chlorine and fluorine substituents on the phenyl ring. These halogen groups can enhance the compound's reactivity and binding affinity to biological targets. The thiol group allows for potential covalent interactions with cysteine residues in proteins, which may play a role in its biological activity.

| Property | Details |

|---|---|

| Molecular Formula | C₉H₈ClFN₄S |

| Molecular Weight | 258.7 g/mol |

| CAS Number | 1142207-36-0 |

| Functional Groups | Amino, Thiol |

Biological Activity

Research indicates that compounds with similar structures exhibit significant biological activities, including antimicrobial and anticancer properties. The specific biological activities of this compound include:

Antimicrobial Activity

Studies suggest that this compound may possess antimicrobial properties. For instance, compounds containing triazine rings have been reported to show activity against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways.

Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. Preliminary studies have indicated that it could inhibit cancer cell proliferation through several mechanisms:

- Cell Cycle Arrest : It may induce cell cycle arrest at the G2/M phase.

- Apoptosis Induction : The compound has been shown to influence apoptotic pathways by modulating the expression of Bcl-2 family proteins.

In vitro studies have reported IC50 values in the low micromolar range against various cancer cell lines, indicating significant cytotoxic effects.

The mechanism of action for this compound involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.

- Covalent Bond Formation : The thiol group can form covalent bonds with cysteine residues in proteins, leading to modulation of their activity.

Case Studies and Research Findings

Recent studies have explored the biological activity of similar triazine derivatives:

- A study identified a related compound with significant anticancer activity against non-small cell lung cancer (NCI-H23) and colon cancer (HCT-15) with IC50 values below 10 µM.

- Another investigation demonstrated that triazine derivatives could inhibit tubulin polymerization, which is crucial for cancer cell division.

Summary

This compound is a promising candidate for further research due to its unique structural properties and potential biological activities. Its ability to interact with biological macromolecules suggests applications in drug development targeting various diseases.

Future Directions

Further research is warranted to:

- Explore the full spectrum of biological activities.

- Investigate structure–activity relationships (SAR) to optimize efficacy.

- Conduct in vivo studies to evaluate therapeutic potential and safety profiles.

Q & A

Q. What are the optimal synthetic routes for 4-Amino-6-(2-chloro-6-fluorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol, and how do reaction conditions influence yield?

- Methodological Answer : A one-pot synthesis approach using cyanoguanidine, substituted anilines, and aldehydes under controlled pH (10–11) is effective. Maintaining alkaline conditions prevents dehydrogenation and aromatization of the dihydrotriazine ring . Solvent-free microwave-assisted methods can also improve reaction efficiency, as demonstrated in analogous triazine syntheses . Key parameters include:

- pH control : Use NaOH or HCl to stabilize intermediates.

- Temperature : Reflux in acetone (80°C) for 10 hours ensures completion .

- Characterization : Confirm the dihydrotriazine structure via NMR (sp carbon at 67.5–68.4 ppm) and NMR (proton signal at 5.70–5.77 ppm) .

Q. How can researchers verify the purity and structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR Spectroscopy : Detect ethanol solvates (signals at 1.06, 3.44–3.45, and 4.34–4.37 ppm in NMR) to identify residual solvents .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., HRMS data for analogous compounds in ).

- HPLC-PDA : Monitor purity (>95%) with reverse-phase columns and UV detection at 254 nm.

Q. What are the solubility and stability profiles of this compound under varying storage conditions?

- Methodological Answer :

- Solubility : Test in DMSO, ethanol, and aqueous buffers (pH 4–9). Analogous triazines show limited aqueous solubility but dissolve in polar aprotic solvents .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor via TLC or HPLC for decomposition products (e.g., oxidation of thiol groups).

Advanced Research Questions

Q. How do electronic and steric effects of the 2-chloro-6-fluorophenyl substituent influence biological activity?

- Methodological Answer : Perform structure-activity relationship (SAR) studies:

- Synthesize analogs : Replace the chloro/fluoro groups with other halogens or electron-withdrawing substituents.

- Biological assays : Compare herbicidal (A01N 43/40 class ) or antithyroidal activity (as in thiocarbamide derivatives ).

- Computational modeling : Use DFT to calculate substituent effects on molecular electrostatic potential (MESP) and binding affinity.

Q. What strategies resolve contradictions in reported spectral data for dihydrotriazine derivatives?

- Methodological Answer : Address discrepancies via:

- Isomer identification : Check for racemic mixtures (R/S stereoisomers) using chiral HPLC .

- Solvent effects : Re-record NMR in deuterated DMSO or CDCl3 to eliminate solvent-shift artifacts .

- X-ray crystallography : Resolve ambiguities in tautomeric forms (e.g., thiol vs. thione configurations).

Q. How can computational models predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : Apply density functional theory (DFT) at the B3LYP/6-31G* level:

- Calculate Fukui indices to identify nucleophilic sites (e.g., sulfur in the thiol group).

- Simulate reaction pathways (e.g., Dimroth rearrangement ) using Gaussian or ORCA software.

- Validate predictions with experimental kinetic studies (e.g., monitor reaction rates via NMR).

Q. What experimental designs minimize byproducts during triazine ring functionalization?

- Methodological Answer : Optimize using Design of Experiments (DoE) :

- Factors : Temperature, solvent polarity, and stoichiometry of reagents (e.g., KSCN in acetone ).

- Responses : Yield of target product vs. byproducts (e.g., dehydrogenated triazines).

- Statistical analysis : Use ANOVA to identify significant factors; refine conditions via response surface methodology (RSM).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.